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Compound of Interest

Compound Name: Azide-PEG12-alcohol

Cat. No.: B3111243 Get Quote

An In-Depth Technical Guide to Azide-PEG12-
alcohol
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide-PEG12-alcohol, a versatile

heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development

of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Core Structure and Chemical Properties
Azide-PEG12-alcohol consists of three key functional components: a terminal azide group

(N₃), a hydrophilic polyethylene glycol (PEG) spacer of twelve ethylene glycol units, and a

terminal primary alcohol (-OH). This unique architecture allows for sequential and orthogonal

conjugation strategies. The azide group serves as a reactive handle for "click chemistry," most

notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group

can be further functionalized or used as a point of attachment. The PEG spacer enhances

aqueous solubility and provides flexibility to the conjugated molecules.

Chemical Structure and Formula
The chemical formula for Azide-PEG12-alcohol is C₂₄H₄₉N₃O₁₂. Its structure is characterized

by a linear polyether chain with an azido group at one terminus and a hydroxyl group at the

other.
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Quantitative Data Summary
The following table summarizes the key quantitative properties of Azide-PEG12-alcohol,
compiled from various chemical suppliers.

Property Value References

Chemical Formula C₂₄H₄₉N₃O₁₂ [1][2][3]

Molecular Weight ~571.67 g/mol [1][2]

CAS Number 73342-16-2, 1821464-55-4

Appearance
Colorless to light yellow oil or

liquid

Purity ≥95% or ≥98%

Solubility
Soluble in water, DMSO, DMF,

DCM

Storage Conditions -20°C for long-term storage

Key Applications and Signaling Pathways
Azide-PEG12-alcohol is a cornerstone in the field of bioconjugation due to its participation in

highly efficient and specific click chemistry reactions.

Bioconjugation via Click Chemistry
The azide group of Azide-PEG12-alcohol readily reacts with terminal alkynes in the presence

of a copper(I) catalyst to form a stable triazole linkage. This reaction is bio-orthogonal, meaning

it does not interfere with biological functional groups, making it ideal for labeling and modifying

biomolecules such as proteins, peptides, and nucleic acids.
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Reactants

CuAAC Reaction ProductAzide-PEG12-Alcohol (R1-N3)

Cu(I) Catalyst

Alkyne-containing Molecule (R2-C≡CH)

Stable Triazole Linkage (R1-Triazole-R2)
Click Reaction

Click to download full resolution via product page

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Role in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target's degradation. Azide-PEG12-alcohol is frequently used as a linker

to connect the target-binding ligand and the E3 ligase-binding ligand. The flexibility and

hydrophilicity of the PEG chain are crucial for optimizing the formation and stability of the

ternary complex (Target Protein - PROTAC - E3 Ligase).
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Role of Azide-PEG12-alcohol Linker in PROTAC-mediated Protein Degradation.

Experimental Protocols
While specific experimental conditions can vary based on the substrates, the following provides

a general yet detailed protocol for a typical copper-catalyzed azide-alkyne cycloaddition

(CuAAC) reaction using Azide-PEG12-alcohol. This protocol is adapted from established

methodologies for bioconjugation.
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General Protocol for CuAAC Bioconjugation
This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a peptide or

a small molecule drug) to Azide-PEG12-alcohol.

Materials:

Azide-PEG12-alcohol

Alkyne-functionalized molecule of interest

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a copper(I) stabilizing ligand

Solvent (e.g., deionized water, DMSO, or a mixture)

Phosphate-buffered saline (PBS) for biological applications

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Azide-PEG12-alcohol in deionized water or DMSO.

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible

solvent.

Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should

be made fresh.

Prepare a 100 mM stock solution of the THPTA or TBTA ligand in deionized water or

DMSO.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3111243?utm_src=pdf-body
https://www.benchchem.com/product/b3111243?utm_src=pdf-body
https://www.benchchem.com/product/b3111243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3111243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup:

In a microcentrifuge tube, combine the alkyne-functionalized molecule and Azide-PEG12-
alcohol. A slight molar excess (1.2 to 2 equivalents) of the azide or alkyne may be used to

drive the reaction to completion.

Add the copper(I) stabilizing ligand (THPTA or TBTA) to the reaction mixture. The final

concentration of the ligand is typically 1-5 mM.

Add the copper(II) sulfate solution to the reaction mixture. The final concentration is

typically 0.1-1 mM.

To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final

concentration should be 1-5 mM, typically in a 5 to 10-fold molar excess over the copper

catalyst.

Adjust the final volume with the chosen solvent or buffer (e.g., PBS).

Reaction Conditions:

Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction can also

be performed at 4°C for longer periods if the substrates are sensitive.

The reaction progress can be monitored by techniques such as LC-MS or HPLC.

Purification:

Upon completion, the conjugated product can be purified from excess reagents and

catalyst.

For small molecule conjugates, purification can be achieved by preparative HPLC or flash

column chromatography.

For protein or other biomolecule conjugates, purification can be performed using size-

exclusion chromatography, dialysis, or affinity chromatography.

Note: The hydroxyl group on the Azide-PEG12-alcohol can be functionalized prior to or after

the click chemistry reaction, depending on the desired final product and the compatibility of the
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functional groups with the reaction conditions. For example, the alcohol can be converted to an

amine, a carboxylic acid, or an activated ester for further conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Azido-PEG12-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]

2. peg.bocsci.com [peg.bocsci.com]

3. Azide-PEG12-alcohol, 73342-16-2 | BroadPharm [broadpharm.com]

To cite this document: BenchChem. [Azide-PEG12-alcohol structure and chemical formula.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3111243#azide-peg12-alcohol-structure-and-
chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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